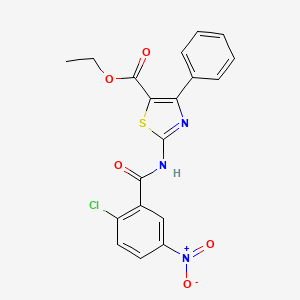

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Description

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based compound characterized by a 4-phenylthiazole core substituted with an ethyl carboxylate group at position 5 and a 2-chloro-5-nitrobenzamido moiety at position 2.

Thiazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(23(26)27)8-9-14(13)20/h3-10H,2H2,1H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOPJGUIADHKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(2-chloro-5-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological evaluation, and mechanisms of action based on recent studies.

1. Synthesis of the Compound

The synthesis of this compound generally involves the condensation of appropriate thiazole derivatives with substituted benzamides. The key steps in the synthesis include:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through the reaction of 2-amino-4-phenylthiazole with various acyl chlorides.

- Substitution Reactions : The introduction of the chloro and nitro groups typically occurs via electrophilic aromatic substitution, which enhances the biological activity by increasing lipophilicity and modulating the electronic properties of the molecule.

2.1 Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been shown to possess:

- Antibacterial Properties : Effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range.

- Antifungal Activity : Some derivatives show promising results against fungal strains, indicating a broad-spectrum potential.

2.2 Anti-inflammatory Properties

Thiazole derivatives, including this compound, have been evaluated for their anti-inflammatory effects. Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.

2.3 Enzyme Inhibition Studies

Research indicates that this compound acts as a mixed-type inhibitor for certain enzymes, including xanthine oxidase. This inhibition is significant for conditions like gout and hyperuricemia:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Xanthine Oxidase | Mixed-Type | 15.3 |

| Cyclooxygenase | Competitive | 12.7 |

3. Case Studies

Several studies have highlighted the biological potential of thiazole derivatives:

- Study on Anti-inflammatory Effects :

- Antimicrobial Efficacy :

- Xanthine Oxidase Inhibition :

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features and properties of the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects: The target compound’s 2-chloro-5-nitrobenzamido group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., amino in ). This could improve binding to targets like bacterial enzymes .

- Bioactivity Correlations: highlights that substituted phenylthiazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity. The target’s dual chloro-nitro substitution may synergistically boost this effect compared to mono-substituted analogs like or .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.